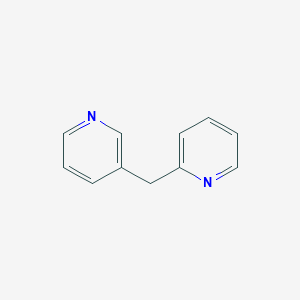

2-(Pyridin-3-ylmethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXQYNLVCBLWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597481 | |

| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-93-7 | |

| Record name | 2-[(Pyridin-3-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Ylmethyl Pyridine and Analogues

Established Synthetic Pathways to 2-(Pyridin-3-ylmethyl)pyridine

The construction of the this compound core can be achieved through several strategic disconnections, primarily revolving around the formation of the C-C bond of the methylene (B1212753) bridge or the C-N bond in related amino derivatives.

Condensation and Cyclization Approaches

Condensation reactions, often followed by reduction, represent a common and direct approach to forming the methylene-bridged dipyridine structure. Reductive amination, a key example of this strategy, involves the reaction of a pyridine (B92270) carboxaldehyde with a pyridine methylamine.

For instance, the synthesis of N-(pyridin-3-ylmethyl)butan-2-amine can be achieved through the reductive amination of pyridine-3-carboxaldehyde with butan-2-amine. This methodology is adaptable for the synthesis of this compound by reacting 2-picolylamine with pyridine-3-carboxaldehyde, followed by the reduction of the resulting imine intermediate.

Another relevant condensation approach is the Pictet-Spengler reaction, which can be used to synthesize tetrahydrofuro[3,2-c]pyridines from the condensation of 2-(furan-2-yl)ethanamine with aldehydes, followed by acid-catalyzed cyclization. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of condensation and cyclization in creating complex heterocyclic systems derived from pyridine precursors.

Cyclocondensation reactions are also employed in the synthesis of related fused heterocyclic systems. For example, imidazo[1,5-a]pyridines can be synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. beilstein-journals.org These methods highlight the versatility of pyridine-based starting materials in constructing a variety of heterocyclic scaffolds through cyclization.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Reductive Amination | Pyridine-3-carboxaldehyde, Butan-2-amine | Reducing agent | N-(pyridin-3-ylmethyl)butan-2-amine | |

| Pictet-Spengler | 2-(5-methylfuran-2-yl)ethanamine, Aromatic aldehydes | Acid catalyst | Tetrahydrofuro[3,2-c]pyridine | researchgate.net |

| Cyclocondensation | 2-(aminomethyl)pyridine, Nitroalkanes | Polyphosphoric acid, Heat | Imidazo[1,5-a]pyridine | beilstein-journals.org |

Coupling Reactions and Metal-Catalyzed Syntheses

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of the C-C bond between the two pyridine rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halopyridine with a pyridylboronic acid or its ester.

For the synthesis of this compound, a plausible route involves the coupling of 2-(chloromethyl)pyridine (B1213738) with a 3-pyridylboronic acid derivative in the presence of a palladium catalyst. While direct examples for the target molecule are not extensively detailed in readily available literature, analogous reactions are well-established. For instance, Suzuki-Miyaura cross-coupling reactions are used to prepare a wide range of biaryl and heteroaryl compounds. preprints.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. preprints.orgresearchgate.net

Palladium-catalyzed cross-coupling has also been utilized for the synthesis of more complex derivatives, such as in the preparation of imidazo[4,5-b]pyridine analogues. researchgate.net Furthermore, Sonogashira coupling of heteroaryl halides with alkynes, followed by further transformations, can lead to related structures. researchgate.net

| Coupling Reaction | Catalyst System | Reactant Types | Key Features | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Halopyridine, Pyridylboronic acid | Forms C-C bond between rings | preprints.org |

| Buchwald-Hartwig | Pd(OAc)₂, Ligand (e.g., Xantphos) | 2-Halo imidazo[4,5-b]pyridines, Pyridone nucleophiles | Forms C-N bonds for amino derivatives | researchgate.net |

| Sonogashira | Palladium catalyst, Copper co-catalyst | Heteroaryl halide, Terminal alkyne | Creates a C-C triple bond for further functionalization | researchgate.net |

Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved through functionalization of the pyridine rings, modification of the methylene bridge, or synthesis of related ligands.

Regioselective Substitution of Pyridine Rings

The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging but not impossible. beilstein-journals.org However, regioselectivity can be controlled by the position of the existing substituents and the reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the ortho and para positions.

Directed ortho-metalation is a powerful strategy for regioselective functionalization. By using a directing group, a strong base like n-butyllithium can deprotonate the pyridine ring at a specific position, followed by quenching with an electrophile.

For pyridine derivatives, C-H functionalization catalyzed by transition metals offers a direct route to substituted products. beilstein-journals.org For example, palladium-catalyzed C-H alkylation of pyridine N-oxides has been demonstrated. beilstein-journals.org The regioselectivity of such reactions is often dictated by the directing group and the catalyst system. Minisci-type reactions, which involve the addition of radical species to protonated pyridines, are also a valuable tool for C-H functionalization, often favoring the C2 and C4 positions. nih.gov

| Functionalization Method | Key Features | Typical Reagents | Regioselectivity | Reference |

| Electrophilic Substitution | Requires forcing conditions | Nitrating or halogenating agents | Generally at the 3-position | |

| Directed ortho-Metalation | Requires a directing group | n-BuLi, Electrophile | Specific to the position directed | beilstein-journals.org |

| Minisci Reaction | Radical addition to protonated pyridine | Alkyl radicals (e.g., from carboxylic acids) | Typically C2 and C4 positions | nih.gov |

Modification of the Methylene Bridge

Oxidation of the methylene bridge to a carbonyl group is a known transformation. For instance, iron and copper-catalyzed aerobic oxidation of 2-benzylpyridines can yield the corresponding ketones. This suggests that this compound could be oxidized to form 2-pyridyl-3-pyridyl ketone.

Another approach to modifying the methylene bridge involves the introduction of substituents. This can be achieved by starting with a substituted precursor, for example, by reacting a pyridin-4-yl alkyl ketone with an anionic pyridine species to generate a tertiary alcohol at the bridge. google.com

While not a direct modification, the synthesis of analogues with different bridges, such as ether linkages, has been reported in related dipyridyl systems. researchgate.net

| Modification Type | Methodology | Potential Product | Reference |

| Oxidation | Iron or copper-catalyzed aerobic oxidation | 2-Pyridyl-3-pyridyl ketone | N/A |

| Substitution | Reaction of an anionic pyridine with a ketone | Tertiary alcohol at the bridge | google.com |

Synthesis of Related N-(Pyridin-3-ylmethyl)pyridine-2-amine Ligands

The synthesis of N-(pyridin-3-ylmethyl)pyridine-2-amine and its analogues is of particular interest for their use as ligands in coordination chemistry. A common synthetic route is the reductive amination of 3-pyridinecarboxaldehyde (B140518) with 2-aminopyridine. iucr.org This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the secondary amine.

These ligands can also be prepared through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by coupling a halopyridine with the appropriate aminopyridine derivative. researchgate.net

Once synthesized, these ligands can undergo further reactions. The secondary amine can be acylated or alkylated, and the pyridine rings can participate in coordination with metal ions or undergo further substitution reactions. vulcanchem.com

| Synthetic Method | Reactants | Key Intermediate | Product | Reference |

| Reductive Amination | 2-Aminopyridine, 3-Pyridinecarboxaldehyde | Schiff base | N-(Pyridin-3-ylmethyl)pyridine-2-amine | iucr.org |

| Buchwald-Hartwig Amination | Halopyridine, Aminopyridine | N/A | N-Aryl-2-aminopyridines | researchgate.netrsc.org |

Mechanistic Insights into this compound Formation

The formation of this compound, an unsymmetrical dipyridylmethane, can be approached through various synthetic routes. The elucidation of the reaction mechanisms governing these transformations is crucial for optimizing reaction conditions and extending the scope to a wider range of analogues. The two primary methodologies, reductive amination and pyridine alkylation, proceed through distinct mechanistic pathways.

Reaction Mechanism Elucidation

Reductive Amination:

Reductive amination is a widely employed method for the synthesis of amines and is a key strategy for preparing this compound. polimi.it This process involves two main steps: the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine. polimi.it In the context of this compound synthesis, this involves the reaction of pyridine-3-carboxaldehyde with 2-picolylamine (pyridin-2-ylmethanamine).

The initial step is the nucleophilic attack of the primary amine of 2-picolylamine on the carbonyl carbon of pyridine-3-carboxaldehyde. This is typically acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, the N-(pyridin-2-ylmethyl)pyridin-3-ylmethanimine.

The second step is the reduction of the C=N double bond of the imine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The choice of reducing agent can be critical for the success of the reaction, especially in the presence of other reducible functional groups. For instance, a synthesis of the related di(2-picolyl)amine utilizes the reaction of pyridine-2-carbaldehyde and 2-aminomethylpyridine, followed by reduction of the resulting imine. polimi.it

The general mechanism for the reductive amination is depicted below:

Step 1: Imine Formation

Pyridine-3-carboxaldehyde + 2-Picolylamine ⇌ Hemiaminal

Hemiaminal - H₂O → N-(Pyridin-2-ylmethyl)pyridin-3-ylmethanimine (Imine)

Step 2: Reduction

N-(Pyridin-2-ylmethyl)pyridin-3-ylmethanimine + [H] → this compound

A study on the synthesis of related 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives involves the reaction of pyridine aldehydes with diamines, showcasing the versatility of pyridine aldehydes in forming C-N bonds. researchgate.net

Pyridine Alkylation:

An alternative approach to forming the C-N bond in this compound analogues involves the alkylation of a pyridine derivative. This typically involves the reaction of a pyridine with a haloalkylpyridine. For instance, the synthesis of novel pyrimidine (B1678525) derivatives with a (pyridin-3-ylmethyl)thio moiety involves the use of 3-pyridinylmethyl chloride hydrochloride, highlighting the utility of pyridinylmethyl halides as alkylating agents. tandfonline.com

The mechanism of pyridine alkylation is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a pyridinium (B92312) salt. Subsequent deprotonation or further transformation can lead to the desired product.

Directed lithiation of substituted pyridines offers another pathway for functionalization. clockss.org By using a directing metalating group, a lithium reagent can deprotonate the pyridine ring at a specific position, creating a nucleophilic center that can then react with an electrophile. clockss.org While not a direct synthesis of the methylene bridge, this method is crucial for creating substituted pyridine precursors for subsequent coupling reactions.

The following table summarizes the reaction conditions for the synthesis of some analogues of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyridin-2-ylmethanamine | - | - | - | - | N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |

| Compound 10 | Pyridin-3-ylmethanamine | - | - | 110 | - | N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |

| Compound 7 | Pyridin-3-ylmethanamine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 1,4-Dioxane | 110 | - | N-Methyl-N-(3-methylbenzyl)-5-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | mdpi.com |

| Pyridine aldehyde (3a-c) | Benzene-1,2-diamine or Pyridine-2,3-diamine (4a-f) | CAN/H₂O₂ | - | 50 | 85-91 | 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives | researchgate.net |

Table is populated with data for analogous reactions due to the absence of specific data for the parent compound.

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, the synthesis of its analogues can involve the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic design.

Stereochemistry can be introduced in several ways:

Use of Chiral Starting Materials: If one of the pyridine precursors already contains a chiral center, the final product will also be chiral. For example, if a chiral amine is used in a reductive amination with an achiral aldehyde, the resulting secondary amine will be chiral. The stereochemical integrity of the starting material is generally maintained throughout the reaction sequence.

Asymmetric Synthesis: When a new stereocenter is created during the synthesis, asymmetric methods can be employed to control the stereochemical outcome. In the context of reductive amination, this can be achieved by using a chiral reducing agent or a chiral catalyst. For instance, the use of a chiral catalyst in the reduction of the intermediate imine can lead to the preferential formation of one enantiomer of the final amine product. The stereoselective synthesis of chiral C2-symmetric bis-sulfoxides has been reported, demonstrating the feasibility of controlling stereochemistry in related systems. acs.orgnih.gov

Diastereoselective Reactions: If the starting materials already contain stereocenters, the formation of a new stereocenter can lead to diastereomers. The relative stereochemistry of the product can be influenced by the existing stereocenters and the reaction conditions. For example, the diastereoselective synthesis of (-)-1-epi-lentiginosine from 2-pyridinecarbaldehyde highlights the ability to control the formation of specific diastereomers. mdpi.com

The development of stereoselective synthetic routes to chiral analogues of this compound is an active area of research, driven by the demand for enantiomerically pure compounds in various fields, including asymmetric catalysis and drug discovery. mdpi.com

Based on the performed searches, there is insufficient specific information available in the public domain regarding the coordination chemistry of the compound “this compound” to construct the detailed article as requested. Scientific literature extensively covers various related pyridine-based ligands and their metal complexes, but detailed studies focusing solely on the coordination behavior, ligand characteristics, and specific metal complexation of this compound could not be retrieved.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound at this time.

Coordination Chemistry of 2 Pyridin 3 Ylmethyl Pyridine

Metal Complexation Studies

Interaction with Main Group Metals

The role of pyridine (B92270) and its derivatives as Lewis bases extends to main group chemistry, where they form adducts with various metal centers. wikipedia.org 2-(Pyridin-3-ylmethyl)pyridine, with its two nitrogen donor atoms, functions as a bidentate ligand, chelating to main group metal ions. This chelation typically results in the formation of a stable six-membered ring, a common structural motif in coordination chemistry.

The coordination behavior is influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory. Main group metal ions are generally considered hard Lewis acids and thus exhibit a strong binding affinity for N-donor ligands. mdpi.com The flexible methylene (B1212753) bridge connecting the two pyridine rings allows the ligand to adopt the necessary conformation to effectively coordinate with the metal center. Research into the coordination chemistry of similar pyridine-based ligands with main group elements like Zinc (Zn) and Cadmium (Cd) has shown the formation of discrete molecular complexes where the metal ion is coordinated by the nitrogen atoms of the pyridine rings. mdpi.com For instance, studies on Zn(II) and Cd(II) complexes with various pyridine ligands have revealed both tetra-coordinated and hexa-coordinated metal centers, depending on the steric and electronic properties of the ligands and the accompanying anions. mdpi.com

Influence of Anions on Coordination Geometry

In complexes involving weakly coordinating anions, such as perchlorate (B79767) (ClO₄⁻), the anion typically does not directly bind to the metal center. This allows the this compound ligand and any present solvent molecules to saturate the metal's coordination sphere. For example, in cadmium(II) complexes with nicotinamide (B372718) (a pyridine derivative), the use of perchlorate anions in different solvents resulted in either a polymeric structure or a monomeric one, highlighting the subtle interplay between the anion and the reaction environment. mdpi.com

Conversely, strongly coordinating anions like halides (e.g., Cl⁻) or acetates (CH₃COO⁻) often directly participate in the coordination sphere of the metal. mdpi.com Acetate ions, for instance, can act as both chelating and bridging ligands, leading to the formation of dimeric or polymeric structures. mdpi.com The ability of anions to bridge metal centers can significantly increase the dimensionality of the resulting coordination polymer. exlibrisgroup.com This demonstrates that the choice of anion is a key factor that can be used to tune the final architecture of the metal complex.

Structural Elucidation of Metal Complexes

X-ray Crystallography of this compound Complexes

In complexes of this compound, the ligand typically acts as a bidentate N,N'-chelating agent. The resulting structures show the two pyridine nitrogen atoms bound to the metal center. The specific coordination geometry is influenced by factors such as the identity of the metal ion, its oxidation state, and the nature of other co-ligands and anions present. mdpi.com For example, a study on Zn(II) and Cd(II) complexes with different pyridine ligands showed that the metal centers could be either four-coordinate with a distorted tetrahedral geometry or six-coordinate. mdpi.com Intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyridine rings, are also revealed by crystallographic studies and are crucial in dictating the packing of the molecules in the crystal lattice. mdpi.com

Below is an interactive table summarizing representative crystallographic data for metal complexes containing pyridine-based ligands.

| Compound Formula | Metal Center | Coordination Geometry | Crystal System | Space Group | Key Bond Lengths (Å) |

| [Zn(EtNic)₂Cl₂] | Zn(II) | Distorted Tetrahedral | Monoclinic | P2₁/c | Zn-N, Zn-Cl |

| [Cd(OAc)₂(2Ampic)₂] | Cd(II) | Hexa-coordinated | Triclinic | P-1 | Cd-N, Cd-O |

| [Pd(4-CN-py)₂Cl₂] | Pd(II) | Square Planar | Monoclinic | P2₁/n | Pd-N, Pd-Cl |

| [Cu(Py-indz)(S₂P(OEt)₂)₂] | Cu(II) | Pentacoordinate | Triclinic | P-1 | Cu-N, Cu-S |

Data is illustrative of typical complexes and derived from studies on related pyridine-containing structures. mdpi.com

Spectroscopic Characterization of Coordination Environments

¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure and behavior of diamagnetic metal complexes in solution. When this compound coordinates to a metal ion, the electron density around the ligand's protons and carbons is altered, leading to changes in their chemical shifts. pw.edu.pl

Typically, the signals for the protons on the pyridine rings experience a downfield shift upon coordination. nih.gov This is a direct consequence of the nitrogen atoms donating electron density to the metal center, which deshields the adjacent protons. pw.edu.pl The magnitude of this shift can provide qualitative information about the strength of the metal-ligand interaction. Studies on palladium(II) complexes with various functionalized pyridine ligands have shown a clear relationship between the chemical shifts of the pyridine protons and the ligand's basicity. nih.gov The signals of both pyridine rings in a ligand are affected by coordination to a metal ion. nih.gov The methylene bridge protons in this compound, which appear as a singlet in the free ligand, can also provide structural information. In an asymmetric coordination environment, these protons can become chemically non-equivalent and may appear as a more complex multiplet.

Infrared (IR) spectroscopy is highly effective for confirming the coordination of pyridine-based ligands to a metal center. The technique probes the vibrational frequencies of the molecule, and specific bands associated with the pyridine rings are sensitive to coordination. The C=C and C=N stretching vibrations within the pyridine rings, typically found in the 1400–1600 cm⁻¹ region, are particularly diagnostic.

Upon complexation, these bands often shift to higher frequencies (a blueshift). icm.edu.pl This shift occurs because coordination to the metal ion restricts the vibrational modes of the ring, leading to an increase in the vibrational energy. icm.edu.pl For instance, in copper(II) chloride complexes with pyridine-3-carboxamide (B1143946) derivatives, the pyridine ring vibration bands were observed to shift by 10-30 cm⁻¹ to higher frequencies, indicating that coordination occurs through the pyridine nitrogen. icm.edu.pl Furthermore, far-infrared spectroscopy (below 400 cm⁻¹) can be used to directly observe the metal-ligand stretching vibrations, providing direct evidence of the M-N bond formation. rsc.orgacs.org

UV-Vis Spectroscopy

UV-Vis spectroscopy is a important technique used to probe the electronic transitions within a molecule or complex. For transition metal complexes of this compound, the UV-Vis spectrum is expected to be characterized by two main types of electronic transitions: those occurring within the ligand itself (intra-ligand transitions) and those involving the metal and the ligand (charge-transfer transitions).

The this compound ligand, with its two pyridine rings, will exhibit π → π* and n → π* transitions. These are typically observed in the ultraviolet region of the spectrum. Upon coordination to a metal ion, the energies of these transitions are likely to be perturbed. This perturbation can provide insights into the nature and strength of the metal-ligand bond.

A hypothetical data table for a series of first-row transition metal complexes with this compound is presented below to illustrate the kind of data that would be sought in experimental studies. The values are purely illustrative and intended to guide future research.

Hypothetical UV-Vis Spectroscopic Data for [M(this compound)₂Cl₂] Complexes in Methanol

| Metal Ion (M) | Intra-Ligand π → π* (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Metal-to-Ligand Charge Transfer (MLCT) (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Mn(II) | ~260 | ~15,000 | - | - |

| Fe(II) | ~265 | ~16,000 | ~450 | ~2,000 |

| Co(II) | ~258 | ~14,500 | ~380 | ~1,500 |

| Ni(II) | ~255 | ~14,000 | - | - |

| Cu(II) | ~262 | ~15,500 | ~400 | ~1,800 |

| Zn(II) | ~259 | ~14,800 | - | - |

Electronic Properties of this compound Metal Complexes

The electronic properties of metal complexes are fundamentally dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field. In complexes of this compound, the pyridyl nitrogen atoms act as σ-donors, and the pyridine rings can also participate in π-interactions with the metal d-orbitals.

The electronic spectra of these complexes are expected to be dominated by d-d transitions and charge-transfer bands.

d-d Transitions: For transition metal ions with partially filled d-orbitals, electronic transitions between these orbitals can occur. These transitions are typically weak in intensity and are sensitive to the ligand field strength and the coordination geometry. The energy of these transitions provides direct information about the d-orbital splitting parameter (Δ).

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is excited from a ligand-based orbital to a metal-based orbital. These are more likely to occur with metal ions in high oxidation states and ligands that are easily oxidized.

Metal-to-Ligand Charge Transfer (MLCT): Here, an electron is excited from a metal-based orbital to a ligand-based orbital. These are common for complexes with metal ions in low oxidation states and ligands possessing low-lying π* orbitals, such as pyridine. For complexes of this compound with d⁶ metals like Ru(II) or Fe(II), prominent MLCT bands would be anticipated in the visible region, contributing to the color of the complexes.

The electronic properties can be further elucidated by electrochemical studies, such as cyclic voltammetry, which can provide information on the redox potentials of the metal center and the stability of different oxidation states.

Further experimental investigation is crucial to fully characterize the coordination chemistry of this compound and to populate the hypothetical data presented here with empirical findings.

Supramolecular Chemistry and Self Assembly of 2 Pyridin 3 Ylmethyl Pyridine Derivatives

Design Principles for Supramolecular Architectures

The construction of desired supramolecular architectures from 2-(pyridin-3-ylmethyl)pyridine derivatives is a testament to the power of molecular design. The primary principle revolves around the ligand's conformational flexibility and the strategic placement of its nitrogen donor atoms. The methylene (B1212753) linker between the two pyridine (B92270) rings allows them to adopt various relative orientations, a crucial factor in determining the final geometry of the metal-ligand assembly.

Key design principles include:

Coordination Geometry of the Metal Ion: The inherent preference of a metal ion for a specific coordination geometry (e.g., linear, tetrahedral, square planar, or octahedral) is a powerful determinant of the resulting architecture. For instance, Ag(I) ions, with a preference for linear or slightly bent coordination, often induce the formation of helical or zigzag chains when complexed with flexible dipyridyl ligands. nih.govnih.gov

Ligand Flexibility and Conformation: The rotational freedom around the methylene bridge in this compound allows the pyridyl rings to act as either chelating or bridging ligands. In its derivatives, modifying the backbone or adding substituents can control this flexibility, thus guiding the self-assembly towards specific dimensionalities. nih.gov

Introduction of Additional Functional Groups: Incorporating other functional groups onto the pyridine rings or the linker can introduce secondary interaction sites, such as hydrogen bonding donors/acceptors or groups capable of π-π stacking. These interactions can reinforce the structure and lead to higher-dimensional networks. nih.govoup.com

Self-Assembly Processes Directed by this compound

The self-assembly of this compound and its derivatives with various metal ions showcases the spontaneous formation of ordered structures. This process is driven by the formation of coordinate bonds between the nitrogen atoms of the pyridine rings and the metal centers, leading to a variety of fascinating topologies.

Formation of One-Dimensional Polymeric Chains

One of the most common motifs observed with this compound derivatives is the formation of one-dimensional (1D) polymeric chains. In these structures, the ligand typically acts as a bridging unit, connecting adjacent metal centers.

Zigzag Chains: The reaction of bis(pyridin-3-ylmethyl)sulfane with Hg(II) chloride results in the formation of an infinite zigzag chain where each ligand bridges two metal ions. nih.gov Similarly, a zinc(II) dithiocarbamate (B8719985) complex featuring an N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato ligand forms a 1D coordination polymer with a zigzag topology. nih.gov

Ladder-like Structures: Isostructural copper(I) and silver(I) complexes with 2-ethyl-1-(pyridin-3-ylmethyl)-1H-benzimidazole form 1D ladder-like structures. researchgate.net In these assemblies, two metal ions are linked by two ligands to form a metallacycle, and these cycles are further interconnected to create the ladder-like array. researchgate.net

Helical Chains: As will be discussed in more detail, the flexibility of these ligands can also lead to the formation of helical 1D chains.

| Metal Ion | Ligand Derivative | Resulting 1D Structure | Reference |

| Hg(II) | bis(pyridin-3-ylmethyl)sulfane | Zigzag chain | nih.gov |

| Zn(II) | N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato | Zigzag chain | nih.gov |

| Cu(I), Ag(I) | 2-ethyl-1-(pyridin-3-ylmethyl)-1H-benzimidazole | Ladder-like | researchgate.net |

Generation of Two-Dimensional Networks

By linking 1D chains or through more complex connectivity, this compound derivatives can direct the formation of two-dimensional (2D) networks. These sheet-like structures often exhibit interesting properties related to their layered nature.

The solvothermal reaction of N,N′-Bis[(pyridin-3-yl)methyl]pyridine-2,5-dicarboxamide with Zn(II) or Co(II) salts has been shown to produce 2D helical coordination polymers. researchgate.net

In a nickel(II) complex with N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, the bidentate bridging ligands link the metal atoms into a two-dimensional corrugated grid-like layer with a (4,4)-connected topology. researchgate.net This network is composed of interlinked left- and right-handed helical chains. researchgate.net

Silver(I) complexes with N-(pyridin-2-ylmethyl)pyridine-3-amine can form 2D supramolecular networks through the alternate arrangement of right- and left-handed helical chains linked by Ag···Ag and π–π stacking interactions. nih.govresearchgate.net

| Metal Ion | Ligand Derivative | Resulting 2D Structure | Reference |

| Zn(II), Co(II) | N,N′-Bis[(pyridin-3-yl)methyl]pyridine-2,5-dicarboxamide | Helical coordination polymers | researchgate.net |

| Ni(II) | N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide | Corrugated grid-like layer | researchgate.net |

| Ag(I) | N-(pyridin-2-ylmethyl)pyridine-3-amine | Network of helical chains | nih.govresearchgate.net |

Construction of Three-Dimensional Frameworks

The ultimate goal in many crystal engineering studies is the construction of robust, porous three-dimensional (3D) frameworks, often referred to as metal-organic frameworks (MOFs). The divergent nature of this compound derivatives makes them suitable candidates for building such extended structures.

Derivatives such as 2,2′-bis(pyridin-3-ylmethyl)-[5,5′-biisoindoline]-1,1′,3,3′-tetraone and 5,5′-carbonylbis(2-(pyridin-3-ylmethyl)isoindoline-1,3-dione) have been used to synthesize 3D MOFs with Zn(II) and Co(II). rsc.org These frameworks contain 2D channels and exhibit gas sorption properties. rsc.org

In some cases, 1D chains can be linked into 3D architectures through weaker non-covalent interactions like C-H···S and C-H···N hydrogen bonds. nih.gov

Binuclear silver(I) complexes with N-(pyridin-2-ylmethyl)pyridine-3-amine form 16-membered cyclic dimers, which are then connected into a 3D supramolecular network through intermolecular Ag···O interactions and various hydrogen bonds. iucr.org

| Metal Ion | Ligand Derivative | Resulting 3D Structure | Reference |

| Zn(II), Co(II) | 2,2′-bis(pyridin-3-ylmethyl)-[5,5′-biisoindoline]-1,1′,3,3′-tetraone | Metal-Organic Framework | rsc.org |

| Zn(II) | N-ethyl-N-(pyridin-4-ylmethyl)dithiocarbamato | Network of 1D chains | nih.gov |

| Ag(I) | N-(pyridin-2-ylmethyl)pyridine-3-amine | Network of cyclic dimers | iucr.org |

Helical Architectures

A particularly elegant outcome of self-assembly with flexible ligands like this compound derivatives is the formation of helical structures. The chirality of these helices can be controlled by the ligand design and the reaction conditions.

The reaction of AgBF₄ with the unsymmetrical ligand N-(pyridin-4-ylmethyl)pyridine-3-amine yields a helical coordination polymer. nih.gov In the crystal, symmetry-related right- and left-handed helical chains are arranged alternately. nih.gov

Similarly, silver(I) complexes with N-(pyridin-2-ylmethyl)pyridine-3-amine form both right- and left-handed helical chains which then assemble into 2D networks. nih.gov

A nickel(II) complex with N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide features a 2D network composed of both left- and right-handed helical chains sharing common Ni(II) atoms. researchgate.net

Non-Covalent Interactions in Supramolecular Assemblies

While metal-ligand coordination is the primary driving force for self-assembly, a variety of weaker, non-covalent interactions are crucial for the stabilization and dimensionality of the final supramolecular architectures. conicet.gov.ar

Hydrogen Bonding: This is a ubiquitous interaction in these systems. For example, in a cobalt(II) complex with N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, intermolecular O-H···O and N-H···N hydrogen bonds link the complex molecules into layers. nih.gov In a mercury(II) polymer, C-H···Cl hydrogen bonds connect adjacent chains. nih.gov

π-π Stacking: The aromatic pyridine rings are prone to π-π stacking interactions, which play a significant role in the packing of the supramolecular structures. In a cobalt(II) complex, face-to-face π···π stacking interactions are observed between adjacent pyridine rings of the BPDA ligand. nih.gov These interactions also help to link helical chains in silver(I) polymers. nih.govnih.gov

Metal-π and Metal-Metal Interactions: In some silver(I) complexes, Ag···Ag interactions are observed, which help to link helical chains into 2D networks. nih.govnih.gov Ag···O interactions are also noted, further stabilizing the crystal packing. iucr.orgnih.gov

The study of this compound and its derivatives in supramolecular chemistry highlights the intricate interplay between molecular design and the fundamental principles of self-assembly. The ability to form a diverse array of architectures, from simple 1D chains to complex 3D frameworks, underscores the versatility of this class of ligands. The subtle balance of strong metal-coordination bonds and weaker non-covalent interactions provides a rich toolbox for the rational design of new functional materials.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial directional interactions that significantly influence the crystal packing of this compound derivatives. These interactions can involve the pyridine nitrogen atoms, amine groups in substituted ligands, and co-crystallized solvent molecules or counter-anions.

In metal complexes, hydrogen bonding often plays a role in connecting the primary coordination units into higher-dimensional networks. For instance, in a polymeric silver(I) complex with N-(pyridin-3-ylmethyl)pyridine-2-amine, the non-coordinating trifluoromethanesulfonate (B1224126) anions participate in N–H···O, C–H···O, and C–H···F hydrogen bonds, which link the helical polymer chains and the anions. iucr.org Similarly, in a binuclear silver(I) complex with the isomeric N-(pyridin-2-ylmethyl)pyridine-3-amine, intermolecular N–H···O and C–H···O hydrogen bonds between the complex cations, perchlorate (B79767) anions, and dimethyl sulfoxide (B87167) solvent molecules contribute to the formation of a three-dimensional supramolecular network. nih.goviucr.org

The assembly of coordination polymers can also be directed by hydrogen bonds involving coordinated water molecules. In certain copper(II) and cobalt(II) coordination polymers, O-H⋯O and C-H⋯O hydrogen bond interactions are responsible for linking one-dimensional zigzag chains into two-dimensional supramolecular networks. mdpi.com The nature of the counter-anion can also lead to specific hydrogen bonding patterns; for example, nitrate (B79036) and hexafluoroantimonate anions have been observed to form hydrogen bonds with C-H groups on triazole and pyridine rings in related ligand systems. mdpi.com

| Compound/Complex | Interacting Groups | Hydrogen Bond Type | Supramolecular Effect |

| {Ag(C₁₁H₁₁N₃)}ₙ | Amine N-H, Ligand C-H, Anion O/F | N–H···O, C–H···O, C–H···F | Links helical polymer chains and anions iucr.org |

| Ag₂(C₁₁H₁₁N₃)₂₂·2DMSO | Amine N-H, Ligand C-H, Anion O, Solvent O | N–H···O, C–H···O | Forms a 3D supramolecular network nih.goviucr.org |

| Cu(II)/Co(II) Coordination Polymers | Coordinated H₂O, Ligand C-H/O | O–H···O, C–H···O | Links 1D chains into a 2D network mdpi.com |

π-π Stacking Interactions

The aromatic pyridine rings in this compound and its derivatives are prone to π-π stacking interactions, which are a significant driving force in the formation of their supramolecular structures. These interactions occur when the electron-rich π-systems of the pyridine rings align in a parallel or offset fashion.

In a silver(I) coordination polymer containing the N-(pyridin-3-ylmethyl)pyridine-2-amine ligand, π–π stacking interactions are observed between the pyridine rings of adjacent helical chains. These interactions, with centroid-centroid distances measured at 3.518 (6) Å and 3.564 (7) Å, contribute to the stability of the resulting two-dimensional network. iucr.org The geometry of these interactions can vary, leading to different structural motifs. For example, depending on the isomeric position of substituents, π-π stacking can result in the formation of ladder-like or step-like one-dimensional chains. researchgate.net

| Complex/Ligand | Interacting Rings | Centroid-Centroid Distance (Å) | Resulting Structure |

| {Ag(C₁₁H₁₁N₃)}ₙ | Pyridine-Pyridine | 3.518 (6) & 3.564 (7) | Stabilizes a 2D network iucr.org |

| Zinc Schiff-base complex | Coordinated Pyridine Rings | 3.846 (8) | Forms supramolecular dimers rsc.org |

| Silver(I) Coordination Polymers | Pyridine-Pyridine | N/A | Formation of ladder-like or step-like 1D chains researchgate.net |

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Pyridine-Pyridine | 3.6395 (17) | Links 2D sheets into a 3D structure nih.gov |

C-H...π Interactions

C-H...π interactions, where a C-H bond acts as a weak acid and interacts with the electron cloud of an aromatic π-system, are another class of non-covalent forces that contribute to the stability of supramolecular architectures of this compound derivatives.

| Complex | Interacting Groups | Interaction Type | Structural Role |

| Nickel(II) Schiff-base complex | Pyridine C-H and Phenyl ring | Intermolecular C–H···π | Stabilizes a self-assembled dimer rsc.org |

| Ag₂(C₁₁H₁₁N₃)₂₂·2DMSO | Ligand C-H and Pyridine ring | Intermolecular C–H···π | Links cyclic dimers with anions/solvents into a 3D network nih.goviucr.org |

| Zinc Schiff-base complex | Methylenic C-H and Phenyl ring | Intermolecular C–H···π | Contributes to crystal packing rsc.org |

Metal-Metal Interactions

In multinuclear metal complexes, weak interactions between metal centers, known as metallophilic interactions, can play a role in the stabilization of the supramolecular structure. These interactions are particularly common for d¹⁰ metal ions like silver(I).

A clear example is found in a two-dimensional supramolecular network formed by a silver(I) polymer with the N-(pyridin-3-ylmethyl)pyridine-2-amine ligand. In this structure, adjacent left-handed and right-handed helical chains are linked by Ag···Ag interactions, with a measured distance of 3.0897 (12) Å. iucr.org This distance is shorter than the sum of the van der Waals radii of two silver atoms (approximately 3.44 Å), indicating a significant attractive interaction that helps to organize the polymer chains into a 2D sheet. Similar short contacts have been observed in other metal complexes, such as palladium(II) systems, where Pd...Pd interactions contribute to the assembly of dimeric structures. rsc.org

| Complex | Metal Centers | Interaction Distance (Å) | Structural Significance |

| {Ag(C₁₁H₁₁N₃)}ₙ | Ag(I)···Ag(I) | 3.0897 (12) | Links adjacent helical chains into a 2D network iucr.org |

| [Pd·8·Br]BF₄ | Pd(II)···Pd(II) | N/A | Assembles complexes into a "chain of dimers" structure rsc.org |

Factors Influencing Supramolecular Structure Formation

The final supramolecular architecture adopted by derivatives of this compound is not determined by a single type of interaction but rather by a synergistic interplay of various factors. The resulting structure is often a delicate balance between these competing and cooperating influences.

Key factors that direct the self-assembly process include:

Metal-Ligand Coordination: The coordination geometry preferred by the metal ion (e.g., linear for Ag(I), tetrahedral for Cu(I), octahedral for Cd(II)) and the versatile coordination modes of the ligand (monodentate, bidentate, bridging) are primary determinants of the initial complex structure. nih.govacs.org

Non-Covalent Interactions: As detailed in the sections above, hydrogen bonding, π-π stacking, and C-H...π interactions are crucial in guiding the assembly of the primary coordination units into higher-dimensional structures. The presence of non-coordinating functional groups on the ligand that can act as hydrogen bond donors or acceptors is particularly important. acs.org

Counter-anions and Solvents: The nature, size, and shape of counter-anions (e.g., ClO₄⁻, CF₃SO₃⁻, PF₆⁻) and co-crystallized solvent molecules significantly influence the final structure. acs.org They can participate directly in hydrogen bonding or C-H...π interactions, act as templates around which the complexes assemble, or simply fill voids within the crystal lattice. nih.goviucr.org

Computational and Theoretical Investigations of 2 Pyridin 3 Ylmethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of molecules at an atomic level. For 2-(Pyridin-3-ylmethyl)pyridine and its derivatives, these methods have been instrumental in predicting their geometry, stability, and potential as ligands in coordination chemistry.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com It has been applied to study the molecular geometry and electron distribution of pyridine (B92270) derivatives. mdpi.comias.ac.in DFT calculations can predict molecular properties such as bond lengths, bond angles, and dihedral angles. For instance, in a study of a pyridylpyrazole derivative, the two rings (pyrazole and pyridine) were found to be essentially planar and nearly coplanar, with a dihedral angle of 10.65(2)°. mdpi.com The calculated bond lengths and angles were comparable to those found in the literature. mdpi.com

DFT is also used to assess the reactivity of molecules. ias.ac.in The activity of organocatalysts, for example, is largely dependent on their nucleophilic character. ias.ac.in DFT calculations have been used to predict the nucleophilicity of substituted pyridines. ias.ac.in Furthermore, DFT has been employed to evaluate noncovalent interactions energetically, which are crucial in the construction of supramolecular architectures. rsc.org

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying excited states and predicting electronic transitions, such as those observed in UV-Vis absorption spectra. researchgate.netrsc.org This method has been used to analyze the electronic transitions of various metal complexes containing pyridine-based ligands. researchgate.netscispace.com For example, in a study of copper(I) complexes, TD-DFT calculations indicated major transitions in the UV and visible regions, corresponding to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excitations. researchgate.net The calculated absorption spectra are often in good agreement with experimental data. researchgate.netresearchgate.net TD-DFT is also utilized to understand the nature of these transitions by analyzing the contributions of different molecular orbitals. researchgate.netbohrium.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Analysis of molecular orbitals and electrostatic potential provides valuable information about electron distribution and potential sites for chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and stability of a molecule. mdpi.commdpi.com

In pyridine derivatives, the distribution of HOMO and LUMO densities reveals potential reaction sites. researchgate.net For example, in some pyridine molecules, the HOMO is often distributed near the nitrogen atoms and pyridine rings, suggesting these are favorable sites for electrophilic attack. researchgate.net The LUMO, on the other hand, can be distributed over the entire molecule. researchgate.net DFT calculations are commonly used to determine the energies of HOMO, LUMO, and the energy gap. mdpi.commdpi.comiucr.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Pyridine Derivatives

| Compound/Complex | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

| Pyridylpyrazole derivative | - | - | - | DFT (BLYP, PW91, PWC) / 6-31G* | mdpi.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | 0.8844 | - | B3LYP/6-311G++(d,p) | irjweb.com |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | B3LYP/6-311G(d,p) | iucr.org |

| Cu(II) Coordination Polymer (CP1) | - | - | 2.80 (theoretical), 2.63 (experimental) | DFT | mdpi.com |

| Co(II) Coordination Polymer (CP2) | - | - | 3.65 (theoretical), 3.62 (experimental) | DFT | mdpi.com |

| 2-acetylpyridine derivative (Compound 2) | - | - | 0.165 | B3LYP/6-311G | scielo.br |

Note: A dash (-) indicates that the specific value was mentioned as calculated but not explicitly provided in the cited text.

Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (MEP) or Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The ESP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. mdpi.com Red-colored regions typically represent negative potential (high electron density), often associated with electronegative atoms like nitrogen and oxygen, indicating sites for electrophilic attack. mdpi.com Blue-colored regions correspond to positive potential (low electron density), indicating sites for nucleophilic attack. mdpi.com

For pyridine derivatives, ESP analysis has been used to correlate chemical structures with biological activity. mdpi.com For instance, in a study of pyridine-substituted benzisoselenazolinone, charge density analysis allowed for the mapping of the electrostatic surface potential, revealing a region of positive potential (a σ-hole) at the extension of the Se-N bond. nih.gov

Intermolecular Interaction Analysis

Intermolecular interactions are crucial in determining the packing of molecules in crystals and the formation of supramolecular structures. rsc.org Hirshfeld surface analysis is a common method used to visualize and quantify these interactions. rsc.orgresearchgate.net This analysis generates fingerprint plots that provide a quantitative breakdown of different types of intermolecular contacts, such as H···H, C-H···π, and π···π stacking interactions. rsc.org

In the crystal structures of complexes involving pyridine-based ligands, various intermolecular interactions have been identified. These include hydrogen bonding (e.g., N-H···O, C-H···O), π-π stacking, and Ag···Ag interactions in silver complexes. researchgate.netnih.gov In a study of mercury(II) coordination compounds, Hirshfeld analysis showed that I···H, C···H (C-H···π), and C···C (π···π) contacts were significant. rsc.org The energetic contribution of these noncovalent interactions can also be evaluated using DFT calculations. rsc.orgresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the Hirshfeld surface to highlight different aspects of intermolecular interactions. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

The analysis of the Hirshfeld surfaces highlights the importance of hydrogen-bonding interactions and the significant influence of water molecules on the molecular packing. nih.gov It also indicates the contribution of methylene-C—H⋯O(carbonyl) and pyridyl-C—H⋯C(carbonyl) contacts to the stability of the structure. nih.gov The calculations of interaction energies are consistent with the importance of significant electrostatic attractions in the crystal. nih.gov

Table 1: Summary of Interatomic Contacts in a Related Pyridin-3-ylmethyl Compound

| Interaction Type | Description | Significance |

|---|---|---|

| N—H⋯O(carbonyl) | Hydrogen bond | Major contributor to supramolecular assembly nih.gov |

| O—H⋯N(pyridyl) | Hydrogen bond involving water | Connects main molecular components nih.gov |

| C—H⋯O | Weak hydrogen bond | Contributes to inter-layer stability nih.gov |

Interaction Region Indicator (IRI) Analysis

The Interaction Region Indicator (IRI) is a computational tool based on the electron density and its gradient that allows for the visualization and characterization of both covalent bonds and non-covalent interactions in a chemical system. chemrxiv.orgchemrxiv.orgresearchgate.net IRI analysis generates isosurfaces that reveal regions of chemical interactions, which are color-coded to distinguish between different types of interactions. chemrxiv.org Typically, blue regions signify strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red denotes steric repulsion. mdpi.com

A key advantage of IRI is its ability to display both strong and weak interactions simultaneously in a single, clear graphical representation. chemrxiv.orgchemrxiv.orgresearchgate.net This method is computationally less demanding than some other techniques and provides a more complete picture of the interactions within a molecule and between molecules. chemrxiv.orgresearchgate.net There is also a variant known as IRI-π, which is specifically designed to reveal interactions involving π-electrons. chemrxiv.orgresearchgate.net

For this compound, an IRI analysis would be expected to reveal several key features:

Covalent bonds: Strong interactions within the pyridine rings and the methylene (B1212753) bridge.

Intramolecular interactions: Potential weak interactions between the two pyridine rings, depending on the molecular conformation.

Intermolecular interactions: In a condensed phase, IRI would visualize hydrogen bonds (if present), π-π stacking between pyridine rings, and other van der Waals forces that govern the packing of the molecules.

IRI analysis can be performed using software such as Multiwfn, which makes it an accessible tool for computational chemists. chemrxiv.orgsobereva.com The visual nature of IRI plots provides an intuitive understanding of the bonding and interaction patterns within a chemical system. mdpi.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of a system.

For a system containing this compound, an MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing multiple molecules of this compound, often in the presence of a solvent like water, to mimic experimental conditions.

Force Field Parameterization: A force field, which is a set of potential energy functions and parameters, is chosen to describe the interactions between atoms in the system.

Simulation Run: The simulation is run for a specific duration, during which the positions and velocities of all atoms are updated at each time step.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the structure, dynamics, and interactions within the system.

MD simulations of this compound could be employed to investigate various properties, such as:

Conformational landscape: To identify the preferred conformations of the molecule in solution and the energy barriers between them.

Solvation structure: To understand how solvent molecules arrange around the solute and the nature of solute-solvent interactions.

Aggregation behavior: To study the tendency of the molecules to self-assemble and the structure of the resulting aggregates.

Interactions with other molecules: To simulate the binding of this compound to biological macromolecules or other chemical species.

While specific MD simulation studies on this compound are not prominently featured in the available literature, research on analogous compounds with pyridine and benzamide (B126) motifs indicates that MD simulations can reveal critical conformational details, such as the dihedral angles between aromatic planes, which are crucial for biological activity or material properties.

Advanced Research Applications of 2 Pyridin 3 Ylmethyl Pyridine Complexes

Catalytic Applications in Organic Transformations

Complexes of 2-(pyridin-3-ylmethyl)pyridine have emerged as potent catalysts in a variety of organic transformations, offering enhanced reactivity and selectivity.

Transition Metal Catalysis Mediated by this compound Ligands

Pyridine (B92270) and its derivatives are crucial in homogeneous catalysis, acting as ligands that stabilize metal centers and modulate their catalytic activity. researchgate.net The this compound ligand, in particular, can form stable complexes with a range of transition metals, including palladium, rhodium, and iridium, which are active in various catalytic reactions. researchgate.netacs.org For instance, palladium complexes bearing pyridin-3-ylmethyl ligands have been investigated for their catalytic efficacy in cross-coupling reactions. rsc.org A study on a palladium(II) complex with a pyridine-based oxazolidinone ligand, synthesized from a pyridine-containing amino alcohol, demonstrated its potential as a catalyst for the Suzuki-Miyaura coupling of aryl halides and phenylboronic acids. rsc.org

Furthermore, copper-catalyzed oxidation of this compound itself has been reported to yield pyridin-2-yl(pyridin-3-yl)methanone, showcasing the ligand's involvement in catalytic transformations. nih.gov In this process, the oxidation of the methylene (B1212753) bridge occurs, highlighting the reactivity of the ligand framework under specific catalytic conditions. nih.govmdpi.com

Reactivity Enhancement and Selectivity Control

The structure of the this compound ligand plays a crucial role in influencing the reactivity and selectivity of the catalytic system. The presence of a substituent on the pyridine ring can significantly impact the efficiency of C-H activation processes. acs.org For example, 3-substituted pyridines have been shown to act as effective directing groups in ruthenium-catalyzed sp3 arylation of benzylic positions, with the substituent favoring a conformation that brings the C-H bond closer to the metal center for activation. acs.org

The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents on the pyridine rings, thereby controlling the stereochemical outcome of reactions. smolecule.comunipd.it This level of control is essential for asymmetric synthesis, where achieving high enantioselectivity is a primary goal. smolecule.com The hemilabile character of related functionalized N-heterocyclic carbene ligands, which can reversibly coordinate to the metal center, also offers a mechanism for tuning the catalyst's coordination sphere and reactivity. csic.es

Development of Functional Materials

Beyond catalysis, complexes incorporating the this compound scaffold are being explored for the development of advanced functional materials with unique optical and electronic properties.

Optoelectronic Materials (e.g., OLED components)

Pyridine-containing compounds are widely utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netbeilstein-journals.org The electronic properties of these materials can be tailored by modifying the pyridine structure. researchgate.net Luminescent zinc(II) complexes, for instance, are employed in the fabrication of OLEDs. researchgate.net While direct research on this compound in OLEDs is not extensively documented, related pyridine-based structures have shown promise. For example, pyridine-phenol hybrids with rigid backbones are considered promising for optoelectronic applications. Aromatic amines containing pyridine moieties are also being investigated for their potential use in OLEDs. smolecule.com

Sensors and Recognition Systems

Mechanistic Studies of this compound in Applied Systems

Understanding the reaction mechanisms involving this compound and its complexes is fundamental to optimizing their performance in catalytic and material applications. A plausible mechanism for the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water has been proposed, involving the activation of the substrate by a proton, followed by reaction with a copper salt and subsequent interaction with water. mdpi.com

In the context of catalysis, mechanistic studies often focus on the role of the ligand in facilitating key elementary steps such as oxidative addition, reductive elimination, and migratory insertion. researchgate.net For instance, in transfer hydrogenation catalysis by iridium complexes with functionalized N-heterocyclic carbene ligands, a concerted Meerwein-Ponndorf-Verley-like mechanism has been proposed to compete with the more established hydrido mechanism. csic.es

The study of reaction mechanisms extends to understanding how the ligand influences the formation of different products. For example, a divergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines was achieved by tuning the catalyst, highlighting the critical role of the catalytic system in directing the reaction pathway. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contributions of 2-(Pyridin-3-ylmethyl)pyridine lie in its application as a versatile ligand for constructing metal-organic complexes and coordination polymers. Research has demonstrated its ability to coordinate with a variety of transition metal ions, including silver (I), mercury (II), cadmium (II), manganese (II), zinc (II), and nickel (II). acs.org The flexibility of the ligand allows it to adopt various coordination modes—such as monodentate, bidentate, and bridging—leading to the formation of diverse supramolecular architectures, including one-dimensional (1D) chains and two-dimensional (2D) networks. acs.orgmdpi.com

Furthermore, the compound serves as a crucial building block or intermediate in the synthesis of more complex molecules and functional materials. mdpi.commdpi.com Its derivatives have been incorporated into intricate molecular scaffolds intended for applications ranging from materials science to medicinal chemistry. mdpi.comnih.gov For instance, it has been used in the oxygen-free Csp³-H oxidation to produce pyridin-2-yl(pyridin-3-yl)methanone, showcasing its utility in synthetic transformations. mdpi.com

Identification of Current Research Gaps

Despite the progress made, significant research gaps remain. The coordination chemistry of this compound has been predominantly focused on a select group of transition metals. Its interactions with other parts of the periodic table, such as lanthanides, actinides, and other main group or d-block elements, are largely unexplored.

A notable deficiency exists in the comprehensive characterization and application of the resulting metal complexes. While structural studies are common, in-depth investigations into their catalytic, magnetic, luminescent, or sensory properties are often lacking. Moreover, although derivatives of this compound are used in broader chemical synthesis, direct and extensive studies on the pharmacological potential of the core molecule and its simple complexes are scarce. vulcanchem.com The full potential of this ligand in creating functional materials for applications like gas storage, catalysis, or drug delivery has yet to be fully realized. mdpi.com

Prospective Avenues for Future Academic Inquiry

The existing knowledge gaps pave the way for several exciting avenues of future research. These can be broadly categorized into the development of new synthetic methods, exploration of novel coordination chemistry, design of advanced materials, and application of computational tools.

Future research should prioritize the development of more efficient and sustainable synthetic routes to this compound and its derivatives.

Multicomponent Reactions (MCRs): Employing MCRs could provide a rapid and atom-economical pathway to novel, highly functionalized derivatives. unimi.itmdpi.com

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods would allow for the production of enantiomerically pure versions of chiral derivatives, which is crucial for stereochemical-activity relationship studies in medicinal chemistry and catalysis. vulcanchem.com

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to improved yields, purity, and scalability for industrial applications.

Click Chemistry: Expanding the use of robust reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can facilitate the modular synthesis of complex triazole-containing ligands derived from the parent scaffold. mdpi.combohrium.com

A systematic exploration of the coordination behavior of this compound with a wider array of metal ions is a promising research frontier.

Lanthanide Complexes: Investigating complexation with lanthanide ions could yield novel materials with interesting photoluminescent or magnetic properties. acs.org

First-Row Transition Metals: A deeper dive into its coordination with first-row transition metals like iron and cobalt could lead to new catalysts or spin-crossover materials.

Unusual Coordination Geometries: Research could focus on controlling reaction conditions (e.g., solvents, counter-anions) to stabilize complexes with unusual coordination numbers and geometries, potentially unlocking novel reactivity. acs.org

Table 1: Coordination Behavior of this compound and Related Ligands This table is interactive. Click on the headers to sort the data.

| Ligand Type | Metal Ion(s) | Observed Structure Type | Reference |

|---|---|---|---|

| Multifunctional Schiff-base | Ag(I), Hg(II), Cd(II), Mn(II), Zn(II) | 1D, 2D, and 3D Coordination Polymers | acs.org |

| Pyridyl-1,2,3-triazole | Ag(I), Fe(II) | Polynuclear Complexes, Coordination Polymers | mdpi.com |

| Pyridyl-triazole | Cu(I), Zn(II) | Stair-step Clusters, 1D Polymeric Structures | researchgate.net |

| N,N′-Bis(2-Pyridylmethyl) | La(III) | Binuclear and Mononuclear Complexes | acs.org |

Moving beyond simple complexes, future work should leverage this compound for the bottom-up construction of sophisticated supramolecular architectures. nih.gov

Metal-Organic Frameworks (MOFs) and Cages: The ligand's specific bite angle and flexibility could be harnessed to design porous MOFs for gas sorption or separation, or discrete molecular cages for encapsulation and drug delivery. mdpi.com

Stimuli-Responsive Materials: The dynamic nature of the ligand could be exploited to create materials that change their structure or function in response to external stimuli like light, heat, or chemical analytes.

Heterometallic Systems: A stepwise approach could be used to assemble heterometallic complexes and polymers, combining the properties of different metal ions within a single architecture to achieve synergistic effects. nih.gov

The integration of advanced computational techniques can significantly accelerate the discovery and development process.

Predictive Modeling: Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of potential metal complexes, guiding synthetic efforts toward targets with desired properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of complex supramolecular assemblies and model their dynamic behavior in different environments. researchgate.netjchemlett.com

Virtual Screening: For medicinal chemistry applications, molecular docking studies can be employed to screen libraries of virtual derivatives against biological targets, identifying promising candidates for synthesis and testing. nih.govresearchgate.net

By systematically addressing these research gaps and pursuing these prospective avenues, the scientific community can unlock the full potential of this compound as a powerful tool in synthetic and materials chemistry.

Q & A

Q. Advanced

- Molecular dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., GROMACS for κ-opioid receptor binding) .

- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental IC values .

- Cheminformatics : Machine learning models (e.g., Random Forest) classify derivatives by activity using descriptors like logP and topological polar surface area .

How does the pyridin-3-ylmethyl moiety enhance material science applications?

Advanced

The rigid pyridine backbone and methyl linker enable:

- Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Ru or Pt complexes) in catalysis .

- Polymer design : Incorporation into conjugated polymers improves thermal stability (T > 300°C) and charge transport properties .

- Liquid crystals : Substituted derivatives exhibit nematic phases due to planar geometry and dipole alignment .

What safety protocols are essential when handling this compound derivatives?

Q. Basic

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (LD data pending; assume acute toxicity) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

- Emergency response : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate .

How can researchers validate the purity of this compound derivatives?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting point : Sharp ranges (e.g., 122–123°C) indicate homogeneity .

What are the emerging applications of this compound in chemical biology?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.